molecular formula C19H17ClN2O2S B12458764 N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B12458764
M. Wt: 372.9 g/mol
InChI Key: GYPLSKYXJNVKGC-UHFFFAOYSA-N
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Description

N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 3-(butanoylamino)aniline. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzothiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antimalarial agent, it inhibits the enzyme PfDHODH, which is essential for the growth of the malaria parasite Plasmodium falciparum . The compound binds to the active site of the enzyme, preventing the oxidation of dihydroorotate to orotate, thereby disrupting the pyrimidine biosynthesis pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of the chloro group on the benzothiophene ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.

Properties

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H17ClN2O2S/c1-2-6-16(23)21-12-7-5-8-13(11-12)22-19(24)18-17(20)14-9-3-4-10-15(14)25-18/h3-5,7-11H,2,6H2,1H3,(H,21,23)(H,22,24)

InChI Key

GYPLSKYXJNVKGC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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